5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
A study by Roth et al. (1989) developed a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines, exhibiting high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium, similar or superior to the control, metronidazole (Roth et al., 1989).
Anticancer Activity
Abdellatif et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives showing antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, a specific compound displayed potent inhibitory activity with an IC50 of 11 µM (Abdellatif et al., 2014).
Anti-Inflammatory, Analgesic, and Anticonvulsant Activities
El-Sawy et al. (2014) synthesized novel 3-(4,6-dimethoxybenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives, which were evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. The results indicated significant activities in these areas (El-Sawy et al., 2014).
Antiproliferative Activity Against Cancer Cell Lines
Nagaraju et al. (2020) discussed the synthesis of phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds exhibited potent activity, particularly against prostate and breast cancer cell lines (Nagaraju et al., 2020).
Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them as anticancer and anti-5-lipoxygenase agents, revealing structure-activity relationships and potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity
Kumar et al. (2014) focused on synthesizing pyrimidine pyrazole derivatives and evaluated their antimicrobial activity. One compound, in particular, showed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 31.25 µg/mL against S. aureus and B. cereus (Kumar et al., 2014).
Mechanism of Action
Mode of Action
The presence of the pyrazolo[3,4-d]pyrimidin-4-one moiety suggests it may interact with its targets via hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its structure, it could potentially influence pathways involving pyrimidine metabolism or signal transduction .
Pharmacokinetics
The presence of hydroxyethyl and dimethoxybenzyl groups may influence its solubility and permeability, potentially affecting its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by exposure to light or high temperatures .
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-23-12-5-11(6-13(7-12)24-2)9-19-10-17-15-14(16(19)22)8-18-20(15)3-4-21/h5-8,10,21H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVYAICWSHGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=NC3=C(C2=O)C=NN3CCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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